molecular formula C7H15NO2 · HCl B555654 D-Alanine tert-butyl ester hydrochloride CAS No. 59531-86-1

D-Alanine tert-butyl ester hydrochloride

Cat. No.: B555654
CAS No.: 59531-86-1
M. Wt: 181.66 g/mol
InChI Key: WIQIWPPQGWGVHD-NUBCRITNSA-N
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Description

D-Alanine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C7H16ClNO2. It is a derivative of D-alanine, an amino acid, and is commonly used in organic synthesis and peptide chemistry. The compound is typically found as a white to almost white powder or crystalline solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Alanine tert-butyl ester hydrochloride involves the esterification of D-alanine with tert-butanol in the presence of hydrochloric acid. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity. The compound is often produced in batch processes and requires careful control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: D-Alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Alanine tert-butyl ester hydrochloride primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the amino group of D-alanine, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: D-Alanine tert-butyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its application in the selective synthesis of peptides. Its properties and reactivity differ from those of its L- and beta- counterparts, making it valuable in specific synthetic and research applications .

Biological Activity

D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a synthetic compound derived from D-alanine, an amino acid that plays a critical role in protein synthesis and various metabolic processes. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a prodrug and in drug delivery systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C7H16ClNO2
  • Molecular Weight : 181.66 g/mol
  • InChI Key : WIQIWPPQGWGVHD-NUBCRITNSA-N
  • Synonyms : D-alanine tert-butyl ester HCl, tert-butyl 2-aminopropanoate hydrochloride

This compound functions primarily as an amino acid prodrug. It is designed to enhance the delivery of active pharmaceutical ingredients (APIs) across biological membranes, particularly the blood-brain barrier (BBB). The compound can be transported by L-type amino acid transporters (LAT1), which are upregulated in various cancer cells, facilitating the uptake of essential amino acids and their derivatives into these cells .

Biological Activity

  • Transport Mechanism :
    • LAT1 Interaction : this compound is recognized as a substrate for LAT1, which plays a crucial role in transporting amino acids across cellular membranes. Its ability to mimic natural amino acids allows it to compete effectively with endogenous substrates for transport .
    • Non-Stereoselectivity : Research indicates that LAT1 exhibits non-stereoselective behavior towards various amino acid analogs, suggesting that both enantiomers of D-alanine derivatives may be efficiently transported into cells .
  • Antitumor Activity :
    • Studies have shown that compounds interacting with LAT1 can enhance the delivery of chemotherapeutic agents into tumor cells. This is particularly relevant in cancers where LAT1 expression correlates with tumor aggressiveness and poor prognosis .
    • The use of this compound as a carrier for cytotoxic drugs has been explored, demonstrating its potential to improve drug efficacy by facilitating targeted delivery to cancer cells.

Case Study 1: Drug Delivery System

A study investigated the use of this compound as a prodrug for enhancing the solubility and stability of poorly soluble anticancer agents. The results indicated that conjugation with this compound significantly improved the pharmacokinetic profiles of the drugs tested, leading to increased bioavailability and reduced systemic toxicity.

Case Study 2: Peptide Synthesis

In peptide synthesis applications, this compound has been utilized as a building block for constructing dipeptides and other bioactive compounds. Its role as a protecting group for amine functionalities has been highlighted in various synthetic pathways, allowing for selective reactions without undesired side products .

Toxicological Profile

This compound has been classified under various safety categories due to its potential irritant properties:

  • Respiratory Tract Irritation : Category 3
  • Skin Corrosion/Irritation : Category 2
  • Serious Eye Damage/Eye Irritation : Category 2

These classifications emphasize the need for appropriate handling and safety measures when working with this compound in laboratory settings .

Summary of Research Findings

Study FocusKey Findings
LAT1 Transport MechanismDemonstrated effective transport across BBB; non-stereoselective behavior
Antitumor ActivityEnhanced drug delivery efficacy in cancer treatment
Peptide Synthesis ApplicationsUseful as a protecting group; facilitates selective reactions
Toxicological ConcernsClassified as irritant; requires safety precautions

Properties

IUPAC Name

tert-butyl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQIWPPQGWGVHD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583520
Record name tert-Butyl D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59531-86-1
Record name D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59531-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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